chemical structure and properties of 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one
chemical structure and properties of 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one
An In-Depth Technical Whitepaper on the Chemical Structure, Properties, and Synthetic Utility of 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one
Executive Summary
In the landscape of modern rational drug design, the identification and optimization of privileged scaffolds are paramount. 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (CAS: 1511468-75-9) represents a highly versatile, multi-functional building block[1]. Combining the biologically validated pyrimidin-4-one core with a reactive halogen handle and a flexible lipophilic tail, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and high-throughput library generation.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and medicinal chemists with a comprehensive analysis of this compound’s structural anatomy, its mechanistic implications in target binding, and field-proven synthetic protocols for its functionalization.
Structural Anatomy & Physicochemical Profiling
The therapeutic potential of 5-bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one lies in its tripartite structural design. Each region of the molecule has been engineered—or naturally selected through screening—to serve a distinct physicochemical and biological purpose.
The Pyrimidin-4-one Core
The pyrimidin-4-one (or pyrimidin-4(3H)-one) heterocycle is a ubiquitous motif in medicinal chemistry, frequently deployed as a bioisostere for amides and quinazolines[2]. The core provides a rigid, planar aromatic system capable of engaging in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within protein binding pockets. Furthermore, the N1 nitrogen and the C4 carbonyl oxygen act as critical hydrogen bond acceptors, a feature heavily exploited in the design of kinase inhibitors targeting the ATP-binding hinge region[3].
The 5-Bromo Substituent
The inclusion of a heavy halogen at the C5 position serves a dual purpose:
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Halogen Bonding: In biological systems, the covalently bound bromine atom exhibits an anisotropic charge distribution, creating an electrophilic region known as a σ -hole. This allows the bromine to interact favorably with Lewis bases (such as backbone carbonyls) in the target protein, an interaction that can enhance binding affinity by up to ΔΔG=−2.6 kcal/mol[4].
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Synthetic Handle: The C-Br bond is highly susceptible to oxidative addition by transition metals, making it an ideal electrophile for palladium-catalyzed cross-coupling reactions.
The 3-(2-Phenoxyethyl) Tail
Alkylation at the N3 position prevents tautomerization to the enol form, locking the scaffold in the biologically relevant pyrimidinone state. The 2-phenoxyethyl group introduces four rotatable bonds, granting the terminal phenyl ring the conformational flexibility required to probe deep, hydrophobic sub-pockets. The ether oxygen also provides an additional, albeit weak, hydrogen bond acceptor site.
Table 1: Physicochemical Properties & Rationale
| Property | Value | Computational/Experimental Rationale |
| Molecular Formula | C12H11BrN2O2 | - |
| Molecular Weight | 295.13 g/mol | Optimal for fragment-based or lead-like screening (MW < 300). |
| Predicted LogP | ~2.8 | Strikes an ideal balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area | 59.5 Ų | Excellent for oral bioavailability; falls within the optimal range for potential Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | The N3 position is alkylated, eliminating the primary H-bond donor and increasing lipophilicity. |
| Hydrogen Bond Acceptors | 4 | N1, C=O, and the ether oxygen serve as key interaction vectors. |
| Rotatable Bonds | 4 | Provides necessary conformational flexibility for the phenoxyethyl tail to adapt to target topography. |
Mechanistic Implications in Rational Drug Design
Exploiting Halogen Bonding ( σ -Hole Interactions)
Historically, halogens were incorporated into lead compounds solely to modulate steric bulk and lipophilicity (ADME properties). However, modern computational chemistry and X-ray crystallography have redefined the role of halogens in rational drug design[5].
The 5-bromo substituent on this pyrimidinone scaffold is perfectly positioned to act as a halogen bond donor. Because the strength of halogen bonds attenuates in the order of I > Br > Cl > F[6], the bromine atom provides a robust interaction without the extreme metabolic liability or molecular weight penalty of iodine. When docked into a target site, the C-Br axis typically aligns linearly with an electron donor (e.g., an oxygen lone pair), dictating the bioactive conformation of the entire ligand[6].
Kinase Hinge Binding Potential
Derivatives of pyrimidin-4-ones have shown profound efficacy as inhibitors of various kinases and phosphodiesterases (e.g., PDE9A)[3]. The scaffold mimics the purine ring of ATP. By functionalizing the 5-position via the bromo-handle, researchers can direct new chemical vectors toward the solvent-exposed region or the selectivity pocket of the kinase, thereby fine-tuning both potency and off-target selectivity[2].
Synthetic Utility: High-Throughput Functionalization
To fully leverage 5-bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one in drug discovery, efficient library generation is required. The most robust method for derivatizing this scaffold is the Suzuki-Miyaura cross-coupling reaction at the C5 position.
Workflow Visualization
Figure 1: High-throughput functionalization workflow for 5-bromo-pyrimidin-4-one derivatives.
Protocol: C5 Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system, ensuring high fidelity during library synthesis.
Causality & Rationale: The C5-bromo pyrimidinone is moderately electron-deficient. We utilize Pd(dppf)Cl2 as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, preventing the formation of undesired homocoupled byproducts and minimizing the protodeboronation of the incoming aryl boronic acid.
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-purged Schlenk tube, add 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (1.0 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and Pd(dppf)Cl2 (0.05 equivalents).
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Base Addition: Add potassium carbonate ( K2CO3 , 2.0 equivalents).
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Expert Insight: K2CO3 is selected over stronger bases (like KOtBu ) because it effectively quaternizes the boronic acid to form the reactive boronate species without risking the hydrolysis of the pyrimidinone core or the phenoxyethyl ether linkage.
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Solvent Suspension: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2O (4:1 v/v).
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Expert Insight: The biphasic system ensures the solubility of both the highly lipophilic organic substrates and the inorganic base. Degassing via argon sparging is critical to prevent the oxidative deactivation of the Pd(0) catalytic species.
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Reaction Execution: Seal the tube and heat the mixture at 90°C for 12 hours under stirring. (Alternatively, microwave irradiation at 120°C for 20 minutes can be utilized for rapid library generation).
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In-Process Validation: Monitor the reaction via LC-MS.
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Self-Validation Metric: The starting material exhibits a distinct isotopic doublet at m/z 295/297 (due to the 79Br and 81Br isotopes). The complete disappearance of this doublet, coupled with the emergence of the product mass, confirms quantitative conversion.
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Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via preparative HPLC to isolate the final 5-aryl derivative.
Conclusion
5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one is far more than a simple chemical reagent; it is a rationally designed scaffold primed for advanced medicinal chemistry. By understanding the interplay between its rigid core, its flexible tail, and the unique quantum mechanical properties of its halogen bond donor, researchers can systematically generate highly potent, target-specific therapeutic libraries.
References
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[1] AS-1 Co., Ltd. (n.d.). 88-1547-27 Enamine 化合物 250mg CAS No:1511468-75-9. Retrieved from:
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[5] Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed. Retrieved from:
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[6] Lu, Y., et al. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications. Retrieved from:
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[4] MDPI. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from:
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[2] PubMed. (2015). Recent Developments Regarding the Use of thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry, With a Focus on Their Synthesis and Anticancer Properties. Retrieved from:
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[3] ACS Publications. (2012). Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943). Retrieved from:
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